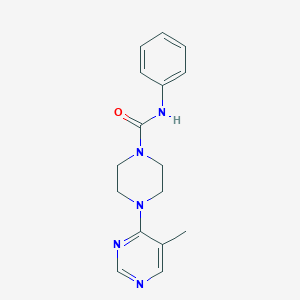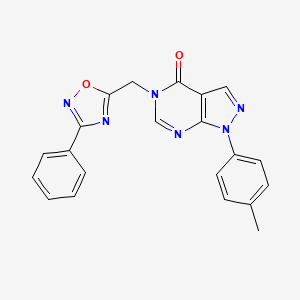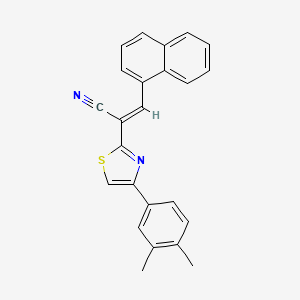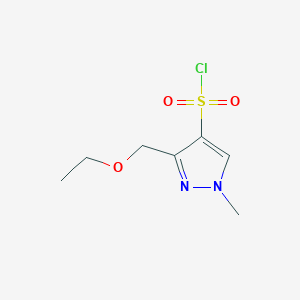
4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs. For instance, the first paper describes a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position of the pyrimidine ring. These compounds exhibit a range of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities . The second paper discusses a compound with potential anti-HIV properties, which features a pyrrolidine ring with an envelope conformation and is capable of forming infinite chains via hydrogen bonding . These studies provide insights into the chemical behavior and potential applications of compounds structurally related to "4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide".
Synthesis Analysis
The synthesis of related compounds, as described in the first paper, involves the nucleophilic attack of amines on 2,4,6-trichloropyrimidine to yield a series of 4-piperazinopyrimidines . This method likely involves the separation of isomers to obtain the desired compound. Although the exact synthesis of "4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide" is not detailed, similar synthetic strategies could be employed, with adjustments to the starting materials and reaction conditions to incorporate the phenylpiperazine moiety.
Molecular Structure Analysis
The molecular structure of compounds related to "4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide" can be complex, as indicated by the second paper, where the pyrrolidine ring adopts an envelope conformation . This suggests that the compound may also exhibit conformational flexibility, which could influence its binding to biological targets. The presence of multiple functional groups, such as the piperazine and carboxamide, may allow for various intermolecular interactions, including hydrogen bonding.
Chemical Reactions Analysis
The chemical reactions of compounds similar to "4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide" are not explicitly discussed in the provided papers. However, based on the pharmacological properties mentioned in the first paper, it can be inferred that these compounds may interact with various receptors and enzymes, leading to their diverse biological activities . The potential for hydrogen bonding, as seen in the second paper, could also play a role in the compound's reactivity and interactions with biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide" can be speculated based on the properties of structurally related compounds. The first paper indicates that the compounds studied have significant pharmacological activities, which may be attributed to their ability to cross biological membranes and interact with specific targets . The solubility and stability of these compounds could be influenced by their functional groups and molecular conformations, as suggested by the second paper's discussion of hydrogen bonding and molecular conformation .
Eigenschaften
IUPAC Name |
4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-13-11-17-12-18-15(13)20-7-9-21(10-8-20)16(22)19-14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIRUSKRKKCGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)
![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)




![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)


![9-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013795.png)
![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B3013796.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B3013797.png)
![Ethyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3013798.png)